N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline
Overview
Description
“N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline” is a chemical compound with the CAS Number: 1250605-38-9 . It has a molecular weight of 215.25 . The IUPAC name for this compound is N-methyl-4-[(6-methyl-3-pyridazinyl)oxy]aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13N3O/c1-9-3-8-12(15-14-9)16-11-6-4-10(13-2)5-7-11/h3-8,13H,1-2H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Chemical Fixation of CO2 with Aniline Derivatives
Aniline derivatives have been explored for their potential in carbon capture technologies. The chemical fixation of CO2 with aniline derivatives represents a novel avenue for synthesizing functionalized azole compounds. This approach utilizes CO2 as a C1 feedstock in organic synthesis, providing access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. Such cyclization reactions of aniline derivatives with CO2 to corresponding functionalized azoles have shown promise for the synthesis of important natural and biologically active azole derivatives, demonstrating the environmental and synthetic utility of aniline derivatives including N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline (Vessally et al., 2017).
Wet Air Oxidation of Nitrogen-containing Organic Compounds
Aniline derivatives are also significant in environmental applications, particularly in the treatment of toxic nitrogen-containing compounds through Catalytic Wet Air Oxidation (CWAO) processes. Studies have focused on the oxidation of aniline, often chosen as a model molecule for pollutants from dye industries. The selectivity towards organic by-products and various inorganic forms of nitrogen during CWAO processes highlights the importance of aniline derivatives in environmental remediation efforts (Oliviero et al., 2003).
Molecular Mechanisms of Aniline Induced Toxicity
Research into the molecular mechanisms underlying aniline-induced toxicity, including the effects on the spleen and neurons, provides insight into the safety and environmental impact of aniline derivatives. Such studies aim to understand the genotoxic potential of aniline itself or its metabolites, contributing to the body of knowledge regarding the safety profiles of chemicals related to this compound (Bomhard & Herbold, 2005).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
N-methyl-4-(6-methylpyridazin-3-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-8-12(15-14-9)16-11-6-4-10(13-2)5-7-11/h3-8,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMPUYMFWRTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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